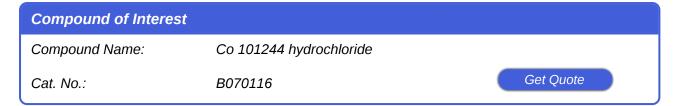


Application Notes and Protocols: Co 101244 Hydrochloride for Electrophysiology Studies

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed information and protocols for the use of **Co 101244 hydrochloride**, a selective NMDA receptor antagonist, in electrophysiology research.

Introduction

Co 101244 hydrochloride, also known as PD 174494, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (formerly NR2B) subunit.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological disorders. The selectivity of Co 101244 for GluN2B-containing receptors makes it an invaluable tool for dissecting the specific physiological and pathological roles of these particular receptor subtypes in neuronal circuits. These notes provide comprehensive protocols for its application in electrophysiological studies, enabling researchers to investigate GluN2B-mediated synaptic events with high precision.

Physicochemical Properties and Storage

Proper handling and storage are critical for maintaining the integrity and activity of the compound.



Property	Data	Citations	
Synonyms	PD 174494 hydrochloride	[2][3]	
Molecular Formula	C21H27NO3 · HCl [3]		
Molecular Weight	377.91 g/mol	mol [1]	
Purity	≥98% (HPLC)		
CAS Number	193356-17-1	[3]	
Solubility	Water: up to 100 mMDMSO: up to 50 mM		
Storage (Solid)	Store at +4°C for long-term stability (≥ 4 years)	[3]	
Storage (Stock Solution)	Aliquot and store at -20°C for 1 month or -80°C for 6 months. Avoid repeated freeze-thaw cycles.	[2]	

Mechanism of Action

Co 101244 hydrochloride functions as a selective antagonist at the NMDA receptor complex. Its primary action is to inhibit ion flow through channels composed of the GluN1 and GluN2B subunits.[1] This selectivity allows for the targeted investigation of synaptic functions and signaling pathways mediated by this specific receptor composition, distinguishing them from those involving GluN2A, GluN2C, or GluN2D subunits.

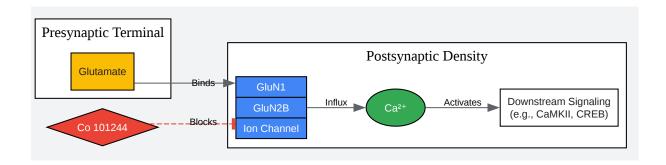
Receptor Subunit Selectivity

The inhibitory potency of Co 101244 is highly dependent on the GluN2 subunit present in the NMDA receptor heterotetramer.



Receptor Subunit Combination	IC₅₀ Value (μM)	Potency	Citations
GluN1A / GluN2B	0.043	High	[1][3]
GluN1A / GluN2A	> 100	Very Low / Inactive	[1][3]
GluN1A / GluN2C	> 100	Very Low / Inactive	[1][3]

Signaling Pathway



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Caption: NMDA receptor signaling and the inhibitory action of Co 101244.

Experimental Protocols Protocol 1: Stock Solution Preparation

Objective: To prepare a concentrated stock solution of **Co 101244 hydrochloride** for subsequent dilution.

Materials:

- Co 101244 hydrochloride (solid powder)
- · Dimethyl sulfoxide (DMSO) or nuclease-free water
- Sterile microcentrifuge tubes



Procedure:

- Determine Required Volume: Use the batch-specific molecular weight found on the product vial or Certificate of Analysis for precise calculations. To prepare a 10 mM stock solution using a compound with MW 377.91:
 - Mass (mg) = 10 mM * 377.91 g/mol * 1 mL * (1 L / 1000 mL) = 3.78 mg
- Dissolution:
 - For a 50 mM Stock in DMSO: Add 5.29 mL of DMSO to 10 mg of Co 101244
 hydrochloride powder.
 - For a 100 mM Stock in Water: Add 2.65 mL of water to 10 mg of Co 101244
 hydrochloride powder.[4]
- Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Co 101244 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

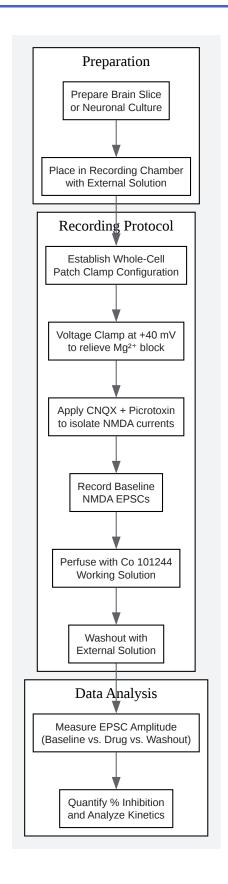
- Cells: Cultured primary neurons or acute brain slices.
- External Solution (ACSF for slices), in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose. Bubble with 95% O₂ / 5% CO₂.
- Internal (Pipette) Solution, in mM: 135 Cs-MeSO₃, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.1 Spermine, 5 QX-314, 0.2 EGTA. Adjusted to pH 7.25 with CsOH.



- Other Antagonists:
 - $\circ~$ CNQX (10 $\mu\text{M})$ to block AMPA receptors.
 - Picrotoxin (50 μM) to block GABA-A receptors.[5]
- Co 101244 Working Solution: Dilute the stock solution in the external solution to the desired final concentration (e.g., 100 nM 1 μ M).

Experimental Workflow Diagram:





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Caption: Experimental workflow for patch-clamp analysis of Co 101244.



Procedure:

- Preparation: Prepare and transfer the cells/slice to the recording chamber of the electrophysiology setup, continuously perfusing with oxygenated external solution.
- Isolate NMDA Currents: Add CNQX and Picrotoxin to the external solution to pharmacologically isolate NMDA receptor-mediated currents.[5]
- Establish Recording: Obtain a whole-cell patch-clamp configuration on a target neuron.
 Clamp the cell at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[5]
- Record Baseline: Stimulate presynaptic fibers to evoke EPSCs and record a stable baseline of NMDA receptor currents for 5-10 minutes.
- Apply Co 101244: Switch the perfusion to the external solution containing the desired concentration of Co 101244. Continue to evoke and record EPSCs until a new stable baseline is reached, indicating the full effect of the antagonist.
- Washout: Switch the perfusion back to the original external solution (without Co 101244) to observe the reversal of the antagonist's effect.
- Data Analysis: Measure the peak amplitude of the averaged EPSCs during baseline, drug application, and washout. Calculate the percentage of inhibition caused by Co 101244.

Safety and Handling

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
- Handling: Co 101244 is for research use only.[2] Avoid inhalation of the powder and contact with skin and eyes.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for trained research professionals. All experiments should be conducted in a properly equipped laboratory facility,



adhering to all institutional and governmental safety guidelines.

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References

- 1. Co 101244 hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Co 101244 hydrochloride (2456) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
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